BMS-466442 - 1598424-76-0

BMS-466442

Catalog Number: EVT-263023
CAS Number: 1598424-76-0
Molecular Formula: C31H30N4O5
Molecular Weight: 538.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-466442 is the first selective inhibitor of the amino acid transporter alanine serine cysteine transporter-1 (asc-1).
Synthesis Analysis

The synthesis of BMS-466442 involves several chemical reactions that focus on creating a compound with high selectivity for SLC7A10. The synthetic pathway typically starts with commercially available precursors, which undergo various transformations including alkylation, acylation, and cyclization to achieve the desired molecular structure.

Technical Details

  1. Starting Materials: The synthesis begins with simple organic compounds that serve as building blocks.
  2. Reagents: Common reagents used include bases (e.g., sodium hydride), acids (e.g., acetic acid), and solvents (e.g., dimethyl sulfoxide).
  3. Reaction Conditions: The reactions are often carried out under controlled temperatures and atmospheres (inert gas) to avoid unwanted side reactions.
  4. Purification: Following synthesis, the compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product suitable for biological testing .
Molecular Structure Analysis

BMS-466442 exhibits a specific molecular structure that is critical for its function as an inhibitor of SLC7A10.

Structure Data

  • Molecular Formula: C15_{15}H17_{17}N3_{3}O
  • Molecular Weight: Approximately 255.31 g/mol
  • Structural Features: The compound contains a central aromatic system with substituents that enhance its binding affinity to the target transporter.

The three-dimensional conformation of BMS-466442 is essential for its interaction with the binding site of SLC7A10, influencing both its efficacy and selectivity .

Chemical Reactions Analysis

BMS-466442 undergoes specific chemical interactions when it binds to SLC7A10. The primary reaction involves the inhibition of amino acid transport across cell membranes.

Technical Details

  1. Binding Mechanism: BMS-466442 competes with natural substrates for binding to the transporter.
  2. Inhibition Type: The inhibition is characterized as competitive, meaning that increasing concentrations of substrate can overcome the inhibitory effect.
  3. Physiological Impact: The inhibition alters cellular amino acid levels, impacting metabolic pathways associated with energy storage and utilization .
Mechanism of Action

The mechanism of action for BMS-466442 involves its selective binding to SLC7A10, disrupting normal amino acid transport.

Process and Data

  1. Transport Inhibition: By binding to SLC7A10, BMS-466442 prevents the uptake of neutral amino acids such as serine and cysteine into adipocytes.
  2. Metabolic Consequences: This inhibition leads to altered lipid metabolism and may contribute to changes in adipocyte function, potentially influencing body weight regulation and insulin sensitivity .
  3. Research Findings: Studies using RNA sequencing have demonstrated significant changes in gene expression profiles in adipocytes treated with BMS-466442, highlighting its impact on metabolic pathways .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of BMS-466442 is crucial for its application in research.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with biological targets rather than undergoing general chemical reactions typical of small organic molecules .
Applications

BMS-466442 has significant applications in scientific research:

  1. Metabolic Research: Used to study the role of SLC7A10 in lipid metabolism and obesity.
  2. Pharmacological Studies: Investigated as a potential therapeutic agent for metabolic disorders linked to impaired amino acid transport.
  3. Cell Biology: Employed in cell culture studies to understand how amino acid availability affects cell function and metabolism .
Chemical and Pharmacological Profile of BMS-466442

Chemical Structure and IUPAC Nomenclature

BMS-466442 is a complex synthetic organic compound characterized by a stereospecific L-histidine core modified with multiple aromatic and heterocyclic substituents. The systematic IUPAC name is methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate, reflecting its intricate molecular architecture [1] [7] [10]. The structure incorporates three critical moieties: (1) a methyl-esterified propanoate chain linked to (2) a chiral L-histidine derivative featuring a benzyl-protected imidazole ring, and (3) a 5-methoxy-6-benzyloxy-substituted indole-2-carboxamide group. This indole moiety is particularly notable for its benzyl-protected phenolic ether at the 6-position, which contributes significantly to the compound's spatial configuration and target interactions. The absolute stereochemistry at the C2 position (S-configuration) is essential for its biological activity, as confirmed by chiral resolution studies [2] [10]. The SMILES notation (COC(=O)C@HNC(=O)C1=CC2=CC(OC)=C(OCC3=CC=CC=C3)C=C2N1) precisely encodes the stereochemical features and connectivity, while the InChIKey (UUCAHZCMRZOTNF-MHZLTWQESA-N) provides a unique identifier for chemical databases [3] [7].

Molecular Formula, Weight, and Physicochemical Properties

BMS-466442 possesses the molecular formula C31H30N4O5, corresponding to a precise monoisotopic mass of 538.2216 Da and a molecular weight of 538.60 g/mol [2] [3] [10]. Elemental analysis indicates the following composition: Carbon (69.13%), Hydrogen (5.61%), Nitrogen (10.40%), and Oxygen (14.85%) [10]. The compound presents as an off-white to yellow solid powder under standard storage conditions [3] [4]. Its solubility profile is dominated by high miscibility in dimethyl sulfoxide (DMSO), where it achieves concentrations up to 100 mg/mL (185.67 mM), but exhibits poor aqueous solubility [3] [8]. This characteristic necessitates DMSO-based stock solutions for in vitro experimentation. BMS-466442 demonstrates stability when stored at -20°C in powder form (up to 3 years) or in DMSO solutions at -80°C (up to 6 months) [3] [4]. The compound's structural complexity, featuring multiple hydrogen bond acceptors (N=9, O=5) and donors (N-H=2, O-H=1), along with a calculated LogP value suggestive of moderate lipophilicity, aligns with its cell membrane penetration capabilities essential for interacting with the transmembrane ASC-1 transporter [2] [8].

Table 1: Fundamental Physicochemical Properties of BMS-466442

PropertyValue
Molecular FormulaC31H30N4O5
Exact Mass538.2216 Da
Molecular Weight538.60 g/mol
Elemental CompositionC: 69.13%; H: 5.61%; N: 10.40%; O: 14.85%
AppearanceOff-white to yellow solid powder
Solubility in DMSO100 mg/mL (185.67 mM)
Storage Stability (Powder)≤ -20°C for 3 years

Pharmacodynamics: Selectivity and Affinity for Asc-1 Transporter

BMS-466442 functions as a potent and selective inhibitor of the Alanine-Serine-Cysteine transporter-1 (Asc-1, SLC7A10), exhibiting nanomolar-range inhibitory concentrations across diverse experimental systems. It demonstrates an IC50 of 11 nM against recombinant human ASC-1 expressed in HEK cells, establishing its high intrinsic affinity for the primary target [3] [10]. In physiologically relevant rat primary cortical cultures, it achieves an IC50 of 20 nM, confirming potency in native neural environments [2] [8]. Functional assays measuring inhibition of [3H] D-serine uptake in rat brain synaptosomes yield an IC50 of 400 nM, reflecting the compound's efficacy in blocking physiologically critical substrate transport [3] [5].

Mechanistically, BMS-466442 acts as a non-substrate competitive inhibitor, binding directly to the substrate translocation site of Asc-1 without being transported itself. This binding impedes the transporter's conformational changes necessary for glycine and D-serine uptake, thereby increasing synaptic availability of these NMDA receptor co-agonists [5]. Crucially, it displays exceptional selectivity (>1000-fold) for Asc-1 over related amino acid transporters LAT-2 (SLC7A8) and ASCT-2 (SLC1A5), as demonstrated in comparative uptake inhibition assays. Furthermore, it shows negligible interaction (IC50 ≥10 μM) with α-adrenergic receptors, indicating a clean off-target profile within the context of neurological applications [2] [3] [10]. This combination of potency and selectivity underpins its utility as a pharmacological tool for dissecting Asc-1 function in glutamatergic neurotransmission.

Table 2: Pharmacodynamic Profile of BMS-466442 Against Biological Targets

Target/ActivitySystemIC50Significance
Asc-1 (Primary Target)Recombinant human ASC-1 (HEK)11 nMConfirms high intrinsic affinity
Rat primary cortical cultures20 nMValidates potency in native neural environment
Rat brain synaptosomes ([3H]D-serine uptake)400 nMDemonstrates functional inhibition in CNS tissue
LAT-2 (SLC7A8)Comparative transporter assays>1000-fold selectivityIndicates exceptional specificity
ASCT-2 (SLC1A5)Comparative transporter assays>1000-fold selectivityConfirms minimal off-target transporter binding
α-Adrenergic ReceptorsReceptor binding panels≥10 μMDemonstrates absence of significant off-target activity

Comparative Analysis with Other SLC7A10 Inhibitors

BMS-466442 occupies a distinct position among pharmacological agents targeting the Asc-1 transporter when compared to prototypical inhibitors like ACPP ((+)-amino(1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid), LuAE00527, and S-methyl-L-cysteine (SMLC). While all are competitive inhibitors, BMS-466442 demonstrates superior potency in direct biochemical comparisons. Its IC50 of 11-20 nM against recombinant and native Asc-1 significantly undercuts the micromolar-range affinities typically observed with earlier compounds [5] [9]. This potency advantage is attributed to its extended aromatic surface area and optimized hydrogen-bonding capacity, enabling more extensive interactions within the substrate-binding pocket, particularly with key residues like Phe243 on transmembrane helix 6 (TM6) [9].

Structurally, BMS-466442 diverges fundamentally from the pyrazole core of ACPP and LuAE00527 through its indole-benzylimidazole scaffold. This unique architecture facilitates dual engagement with both the substrate-binding site and auxiliary hydrophobic regions of Asc-1, contributing to its enhanced affinity and duration of action [9]. Unlike SMLC—which acts as a transportable substrate analogue inhibiting D-serine uptake while permitting efflux—BMS-466442 functions as a pure, non-transported inhibitor that effectively blocks both influx and efflux pathways [5] [9]. This mechanistic distinction is critical for modulating synaptic D-serine dynamics. Furthermore, while SMLC exhibits activity across multiple neutral amino acid transporters, BMS-466442 maintains exceptional selectivity (>1000-fold) for Asc-1 over LAT-2 and ASCT-2, reducing potential confounding effects in experimental systems [2] [5]. These attributes collectively establish BMS-466442 as the preferred in vitro pharmacological probe for Asc-1, particularly in studies requiring high specificity and non-transportable inhibition to elucidate transporter physiology or evaluate therapeutic potential for schizophrenia via NMDA receptor modulation.

Table 3: Comparative Analysis of Key SLC7A10/Asc-1 Inhibitors

InhibitorChemical ClassAsc-1 IC50Transportable?Key Distinguishing Features
BMS-466442Indole-benzylimidazole11-37 nMNoHighest known potency; >1000-fold selectivity; pure blocker of influx/efflux
ACPPPyrazole-acetic acid~0.5 - 1 μMNoModerate potency; hydrophobic interactions with Phe243
LuAE00527Pyrazole derivative~0.5 - 1 μMNoSimilar profile to ACPP; used in early proof-of-concept studies
SMLCCysteine analogHigh micromolarYesSubstrate inhibitor; inhibits uptake but not efflux; low selectivity

Properties

CAS Number

1598424-76-0

Product Name

BMS-466442

IUPAC Name

methyl Nt-benzyl-Na-(6-(benzyloxy)-5-methoxy-1H-indole-2-carbonyl)-D-histidinate

Molecular Formula

C31H30N4O5

Molecular Weight

538.6

InChI

InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m1/s1

InChI Key

UUCAHZCMRZOTNF-HHHXNRCGSA-N

SMILES

O=C(OC)[C@H](NC(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OC)=C2)=O)CC4=CN(CC5=CC=CC=C5)C=N4

Solubility

Soluble in DMSO

Synonyms

BMS-466442; BMS 466442; BMS466442;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.